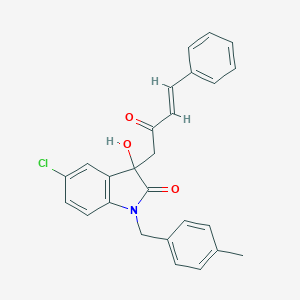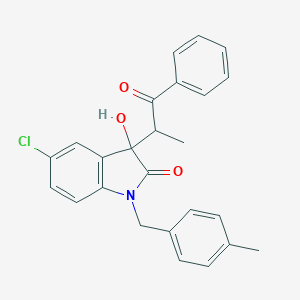![molecular formula C19H16N2O2S B272185 2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol](/img/structure/B272185.png)
2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol, also known as THPN, is a synthetic compound that has been found to have potential therapeutic applications. THPN is a member of the thienopyrimidine family of compounds and has been shown to have a unique mechanism of action.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol is not fully understood, but it has been proposed that it may inhibit the activity of the enzyme phosphodiesterase-4 (PDE4). PDE4 is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels, which play a role in various cellular processes. By inhibiting PDE4, 2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol may increase cAMP levels and affect cellular signaling pathways.
Biochemical and Physiological Effects:
2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has been shown to have various biochemical and physiological effects. In one study, 2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol was found to inhibit the proliferation of human hepatocellular carcinoma cells by inducing cell cycle arrest and apoptosis. Another study showed that 2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol protected against oxidative stress-induced apoptosis in human retinal pigment epithelial cells by reducing the production of reactive oxygen species (ROS).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol in lab experiments is its unique mechanism of action. 2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol may be useful in investigating the role of PDE4 and cAMP in cellular signaling pathways. However, one limitation of using 2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol is that its effects may be cell-type specific and may not be applicable to all cell types.
Orientations Futures
There are several future directions for research on 2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol. One direction is to investigate the potential therapeutic applications of 2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol in other types of cancer cells. Another direction is to further investigate the mechanism of action of 2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol and its effects on cellular signaling pathways. Additionally, the development of more potent derivatives of 2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol may be explored for potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol involves the reaction of 2-hydroxy-3-methylbenzaldehyde and thiourea in the presence of a catalytic amount of acetic acid. The resulting product is then reacted with phenylacetyl chloride to yield 2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol. The synthesis of 2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has been optimized to produce a high yield of the compound.
Applications De Recherche Scientifique
2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has been investigated for its potential therapeutic applications in various scientific research studies. One study found that 2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has antitumor activity against human hepatocellular carcinoma cells. Another study showed that 2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has a protective effect against oxidative stress-induced apoptosis in human retinal pigment epithelial cells.
Propriétés
Nom du produit |
2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol |
|---|---|
Formule moléculaire |
C19H16N2O2S |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
2-(2-hydroxy-3-methylphenyl)-5-phenyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H16N2O2S/c1-11-6-5-9-13(16(11)22)17-20-18(23)15-14(10-24-19(15)21-17)12-7-3-2-4-8-12/h2-10,17,21-22H,1H3,(H,20,23) |
Clé InChI |
JLGFDZOLDBGVMJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1O)C2NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2 |
SMILES canonique |
CC1=C(C(=CC=C1)C2NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272105.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272106.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272107.png)
![5-chloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272110.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272111.png)
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272115.png)
![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272117.png)


![3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272123.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272124.png)
![5-chloro-3-hydroxy-1-methyl-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272125.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272127.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272128.png)